molecular formula C16H25N3O3S B4058150 N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-1-piperidinecarboxamide

N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-1-piperidinecarboxamide

Cat. No. B4058150
M. Wt: 339.5 g/mol
InChI Key: JMGBSNRMSBMYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-1-piperidinecarboxamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). HDACi are a group of compounds that have been studied extensively for their potential use in cancer therapy and other diseases. MS-275 has been shown to have promising anticancer activity in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthetic Pathways and Derivatives : A study by Back and Nakajima (2000) described a convenient route to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines, showcasing the versatility of similar compounds in creating cyclic and acyclic structures for various scientific purposes, including the synthesis of dendrobatid alkaloids (Back & Nakajima, 2000).

Analytical Techniques

  • Mass Spectrometry : Qin (2002) discussed the analysis of a growth hormone secretagogue, highlighting the role of mass spectrometry in understanding compound structures and behaviors. This research points to the importance of analytical techniques in characterizing similar complex molecules (Qin, 2002).

Sulfur-Nitrogen Chemistry

  • Sulfur-Nitrogen Compounds : Davis (2006) explored the chemistry of sulfur-nitrogen compounds, including sulfinimines and N-sulfonyloxaziridines. These compounds have significant applications in creating chiral building blocks and asymmetric synthesis, demonstrating the compound's role in advancing organic chemistry (Davis, 2006).

Material Science and Engineering

  • Hybrid Nanofiltration Membranes : Guo et al. (2018) discussed the modification of carbon nanotubes for enhanced water permeability and salt separation, indicating the potential of derivatives in creating advanced materials for desalination and purification technologies (Guo et al., 2018).

Anticancer Research

  • Anticancer Agents : Rehman et al. (2018) synthesized and evaluated piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents, revealing the potential therapeutic applications of such compounds in treating cancer (Rehman et al., 2018).

Lewis Basic Catalysts

  • Enantioselective Catalysis : Wang et al. (2006) discovered that l-piperazine-2-carboxylic acid derived N-formamides act as highly enantioselective Lewis basic catalysts, underscoring the compound's utility in enhancing the efficiency and selectivity of chemical reactions (Wang et al., 2006).

properties

IUPAC Name

N-[3-[(4-methylphenyl)sulfonylamino]propyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-14-6-8-15(9-7-14)23(21,22)18-11-5-10-17-16(20)19-12-3-2-4-13-19/h6-9,18H,2-5,10-13H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGBSNRMSBMYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCNC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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